1,2-Bis(2-benzylaminoethoxy)ethane
Description
Positioning within Amine-Ether Ligand Chemistry
1,2-Bis(2-benzylaminoethoxy)ethane is structurally defined by a central 1,2-bis(2-aminoethoxy)ethane core, which is N,N'-disubstituted with benzyl (B1604629) groups. Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. byjus.com This particular compound is a secondary amine, as each nitrogen atom is bonded to two carbon atoms and one hydrogen atom. libretexts.org The nitrogen atoms in such amines are typically sp³ hybridized, resulting in a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the tetrahedral corners. byjus.comlibretexts.org
The molecule is also classified as an ether, containing two ether (-O-) linkages within its flexible backbone. cymitquimica.com This combination of functional groups—amine and ether—places it in the category of amine-ether ligands. These ligands are valued for their ability to coordinate with metal ions through both the nitrogen and oxygen atoms, which act as Lewis basic donor sites. The presence of multiple donor atoms makes this compound a polydentate ligand, potentially capable of binding to a metal center at multiple points.
The core of the molecule is 1,8-Diamino-3,6-dioxaoctane, a known chelating agent that can bind to various metals. chemicalbook.com The addition of the benzyl groups (-CH₂C₆H₅) to the terminal nitrogens introduces significant steric bulk. This feature is critical as it can influence the geometry of the resulting metal complexes and modulate the reactivity of the coordinated metal center by controlling access of substrates to the active site.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 66582-26-1 |
| Molecular Formula | C₂₀H₂₈N₂O₂ |
| Molecular Weight | 328.46 g/mol scbt.com |
| Appearance | Pale yellow to yellow-green liquid spectrumchemical.com |
| Classification | Secondary Amine, Ether cymitquimica.com |
| Synonyms | N,N'-dibenzyl-3,6-dioxaoctane-1,8-diamine, 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane cymitquimica.com |
Scope and Relevance in Contemporary Organic and Inorganic Synthesis
Amine ligands are foundational in coordination chemistry and catalysis, with their utility spanning materials science, analytical chemistry, and organic synthesis. alfachemic.com They can form stable complexes with a wide variety of metal ions, and the resulting complexes can act as catalysts for numerous organic transformations. alfachemic.com
The compound this compound, with its tetradentate N₂O₂ donor set, is well-suited to act as a chelating ligand. The flexible ethoxy-ethane-ethoxy bridge allows the ligand to wrap around a metal ion, potentially forming stable five- or six-membered chelate rings. The nature of the donor atoms—two soft secondary amine nitrogens and two hard ether oxygens—suggests it could have an affinity for a range of transition metals.
While detailed research findings specifically documenting the use of this compound in catalytic or synthetic applications are not widespread in publicly accessible literature, its structural motifs are present in ligands used for various purposes. The parent diamine, 1,8-Diamino-3,6-dioxaoctane, is recognized as a chelating agent and is used in the synthesis of coordination complexes and as a linker for nanoparticles. chemicalbook.com For instance, it has been used to create Schiff-base ligands whose coordination chemistry and theoretical properties have been studied. researchgate.net
The benzyl groups on the nitrogen atoms of this compound are a key feature. In the context of catalysis, such bulky groups can create a specific chiral environment around a metal center or control its coordination number and geometry, which in turn can influence the selectivity of a catalytic reaction. Polyamines and their derivatives, in general, are a significant area of research, with applications in medicine and as non-viral gene delivery systems. nih.gov
Given its structure, this compound holds potential as a ligand in fields like asymmetric catalysis, where the design of the ligand is paramount for achieving high enantioselectivity. alfachemic.com It could also be explored in the development of novel materials, such as metal-organic frameworks or luminescent metal complexes. alfachemic.com However, specific, published research is required to fully delineate its practical scope and relevance in contemporary synthesis.
Table 2: Structural Information for this compound
| Descriptor | Data |
|---|---|
| IUPAC Name | N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine sigmaaldrich.com |
| SMILES | C1=CC=C(C=C1)CNCCOCCOCCNCC2=CC=CC=C2 |
| InChI Key | FQEGBHFZAGTXDY-UHFFFAOYSA-N cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-7-19(8-4-1)17-21-11-13-23-15-16-24-14-12-22-18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGBHFZAGTXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503988 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66582-26-1 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-benzylaminoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 1,2 Bis 2 Benzylaminoethoxy Ethane
Established Synthetic Routes for 1,2-Bis(2-benzylaminoethoxy)ethane
The primary and most established method for the synthesis of this compound involves a classical nucleophilic substitution reaction. This approach leverages readily available precursors and follows a straightforward reaction pathway.
Reaction Pathways and Reaction Conditions
The most common synthetic route to this compound is the reaction of a 1,2-bis(2-haloethoxy)ethane with benzylamine (B48309). The halo derivative of choice is typically 1,2-bis(2-chloroethoxy)ethane due to its commercial availability and suitable reactivity.
The reaction proceeds via a nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of an excess of benzylamine, which also acts as a base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base can be added to the reaction mixture.
A representative reaction scheme is as follows:
2 BnNH₂ + Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl → BnNH-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-NHBn + 2 HCl
Detailed reaction conditions for a similar synthesis, that of 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane, which shares the same core structure, involve heating benzylamine with 1,2-bis(2-chloroethoxy)ethane at 120°C for 28 hours. Following the reaction, a strong base such as sodium hydroxide is added to deprotonate the ammonium salt formed and liberate the free diamine.
The key precursors for this synthesis are:
1,2-Bis(2-chloroethoxy)ethane: This precursor can be synthesized from 2,2'-(ethylenedioxy)diethanol.
Benzylamine: A commercially available primary amine.
Another potential precursor for the synthesis is 1,2-bis(2-iodoethoxy)ethane . This can be prepared from 2,2'-(ethylenedioxy)diethanol by reaction with triphenylphosphine, imidazole, and iodine in an organic solvent like dichloromethane acs.org. The iodo-derivative is expected to be more reactive than the chloro-derivative, potentially allowing for milder reaction conditions.
| Precursor | Synthetic Method | Reagents |
| 1,2-Bis(2-iodoethoxy)ethane | Iodination of 2,2'-(ethylenedioxy)diethanol | Triphenylphosphine, Imidazole, Iodine |
Efficiency and Purity Considerations in Synthetic Protocols
The efficiency of the synthesis of this compound is influenced by factors such as reaction temperature, reaction time, and the stoichiometry of the reactants. The use of an excess of benzylamine can help to drive the reaction to completion and minimize the formation of mono-substituted byproducts.
Purification of the final product typically involves removing the excess benzylamine and any inorganic salts. This can be achieved through vacuum distillation of the excess benzylamine, followed by an aqueous workup to remove salts. The resulting oil can then be further purified by column chromatography if necessary. Commercial suppliers of this compound report a purity of 90% sigmaaldrich.com.
Derivatization Strategies and Analogue Synthesis
The basic nitrogen atoms of this compound provide convenient handles for further structural modifications and the preparation of various derivatives for specific research applications.
Structural Modifications for Enhanced Functionality
The secondary amine functionalities of this compound can be readily alkylated to introduce new functional groups. For instance, the compound has been used as a scaffold to synthesize more complex chelating agents. An example is the synthesis of [Benzyl-(2-{2-[2-(benzyl-tert-butoxycarbonylmethylamino)ethoxy]ethoxy}ethyl)- amino]acetic acid tert-butyl ester. This derivatization is achieved by reacting this compound with tert-butyl bromoacetate in the presence of a base like potassium carbonate in acetonitrile at 80°C. This modification introduces carboxylate groups, enhancing the coordination capabilities of the ligand.
| Starting Material | Reagent | Product |
| This compound | tert-Butyl bromoacetate | [Benzyl-(2-{2-[2-(benzyl-tert-butoxycarbonylmethylamino)ethoxy]ethoxy}ethyl)- amino]acetic acid tert-butyl ester |
Preparation of Salt Forms for Research Applications (e.g., 1,2-bis(2-benzylammoniumethoxy)ethane dichloride)
For applications where a water-soluble form of the diamine is required, it can be converted into its corresponding salt. The preparation of 1,2-bis(2-benzylammoniumethoxy)ethane dichloride (BEO) is a straightforward acid-base neutralization reaction researchgate.net.
This is achieved by treating a solution of this compound with a stoichiometric amount of hydrochloric acid. The resulting dichloride salt precipitates from the solution and can be isolated by filtration. A general procedure for the synthesis of diamine dihydrochloride salts involves dissolving the diamine in a suitable solvent and adding a solution of hydrochloric acid rsc.org. The product is then isolated by filtration and can be washed with a non-polar solvent to remove any unreacted starting material.
| Starting Material | Reagent | Product |
| This compound | Hydrochloric Acid (HCl) | 1,2-bis(2-benzylammoniumethoxy)ethane dichloride |
Investigation of Novel Synthetic Approaches for the this compound Scaffold
While the classical nucleophilic substitution remains the primary synthetic route, modern organic chemistry offers alternative methods for the N-benzylation of amines that could potentially be applied to the synthesis of this compound.
One such approach is the use of dibenzyl carbonate as a benzylating agent in the presence of a phosphonium salt catalyst. This method offers a greener alternative to traditional alkyl halides researchgate.net. Another modern approach involves the copper-catalyzed C-N coupling of aliphatic halides with amines . This method can proceed at room temperature using a common and inexpensive copper(I) bromide catalyst with a suitable ligand organic-chemistry.org.
These alternative methods could potentially offer milder reaction conditions, improved selectivity, and a more sustainable synthetic process for the this compound scaffold and its derivatives. However, their specific application to this particular synthesis has not yet been reported in the literature.
Coordination Chemistry of 1,2 Bis 2 Benzylaminoethoxy Ethane
Ligand Properties and Coordination Modes
The coordinating properties of 1,2-Bis(2-benzylaminoethoxy)ethane are dictated by the nature and spatial arrangement of its donor atoms.
Characterization of Donor Sites (Nitrogen and Oxygen)
This compound features two types of donor atoms: nitrogen and oxygen. The two secondary amine groups contain nitrogen atoms, each with a lone pair of electrons available for coordination to a metal center. Similarly, the two ether functional groups contain oxygen atoms, each possessing two lone pairs of electrons that can participate in dative bonding. The presence of both "hard" oxygen and borderline "soft" nitrogen donor atoms allows this ligand to coordinate with a variety of transition metals.
Analysis of Chelate Ring Formation and Denticity
The arrangement of the donor atoms in this compound allows for the formation of stable chelate rings with a metal ion. The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of this compound, it can act as a tetradentate ligand, coordinating through both nitrogen and both oxygen atoms to a single metal center. This coordination results in the formation of three chelate rings: one central five-membered ring involving the two ether oxygens and the ethylenediamine (B42938) backbone, and two flanking six-membered rings each involving a nitrogen and an oxygen atom. The formation of these multiple chelate rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complexes compared to complexes with analogous monodentate ligands.
Complexation with Transition Metal Ions
The interaction of this compound with various transition metal ions leads to the formation of coordination complexes with distinct properties.
Synthesis and Isolation of Metal-Ligand Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. isca.menanobioletters.com The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. isca.me For instance, a common method involves refluxing a solution of the ligand and a metal chloride salt in ethanol. isca.menanobioletters.com The resulting complexes can often be isolated as crystalline solids upon cooling or by reducing the volume of the solution. isca.me The molar conductance of these complexes in solvents like DMF can indicate their electrolytic nature. isca.me
Influence of Metal Center on Complex Stereochemistry
The identity of the transition metal ion plays a significant role in determining the stereochemistry of the resulting complex. ntu.edu.sg Different metal ions have preferred coordination numbers and geometries, which are influenced by factors such as their size, charge, and d-electron configuration. For example, transition metal complexes can adopt various shapes, including octahedral, square planar, and tetrahedral geometries, depending on the coordination number. ntu.edu.sg The ligand field created by this compound can also influence the electronic properties and, consequently, the preferred geometry of the metal center. For instance, the formation of octahedral or square planar complexes can lead to the possibility of geometric isomerism (cis/trans). ntu.edu.sg The specific stereochemistry adopted can be influenced by subtle electronic effects, such as hyperconjugative interactions between the heteroatom lone pairs and the antibonding orbitals of the metal-carbon bonds. nih.gov
Below is a table summarizing the coordination behavior of this compound with different transition metals, based on typical observations in coordination chemistry.
| Metal Ion | Typical Coordination Number | Common Geometries | Potential Isomerism |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Geometric (cis/trans in octahedral) |
| Ni(II) | 4, 6 | Square Planar, Octahedral | Geometric (cis/trans in octahedral) |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Geometric (cis/trans in square planar/octahedral) |
| Zn(II) | 4 | Tetrahedral | None |
Ligand Design Principles Based on the this compound Core
The design of polydentate ligands is a strategic endeavor to create molecules with specific metal ion affinities and to control the geometry of the resulting coordination complexes. The this compound structure serves as a versatile scaffold for the rational design of more complex ligands.
The rational design of polydentate ligands often begins with a core structure that provides a basic chelating framework. The 1,2-bis(2-aminoethoxy)ethane moiety, with its N2O2 donor set and flexible ethylene (B1197577) linker, is an excellent starting point. The secondary amine groups in this compound can be readily functionalized to introduce additional coordinating groups, thereby increasing the denticity of the ligand.
A notable example of rational ligand design is the synthesis of tetraphenol ligands based on a similar (ethylenedioxy)diethanamine core. In a modified Mannich reaction, 2,2′-(ethylenedioxy)bis(ethylamine) can be reacted with formaldehyde (B43269) and substituted phenols to yield N,N,N′,N′-tetrakis(substituted-benzyl-2-hydroxy)-2,2′-(ethylenedioxy)diethanamine ligands. nih.govacs.org This approach transforms the initial diamine into a more elaborate ligand with multiple donor sites. For instance, the synthesis of N,N,N′,N′-tetrakis(3,5-tert-butyl-benzyl-2-hydroxy)-2,2′-(ethylenedioxy)diethanamine (H4-OEA-DBP4) involves the reaction of 2,2′-(ethylenedioxy)bis(ethylamine) with formaldehyde and 2,4-di-tert-butyl phenol. acs.org This demonstrates how the basic 1,2-bis(2-aminoethoxy)ethane framework can be systematically built upon to create sophisticated, multidentate ligands tailored for specific metal ions.
The design principles for these ligands often involve:
Increasing Denticity: The addition of donor groups to the amine nitrogens enhances the chelate effect, leading to more stable metal complexes.
Steric Control: The introduction of bulky substituents, such as the benzyl (B1604629) groups in this compound or the even larger substituted benzyl groups in the tetraphenol analogues, can be used to control the coordination number and geometry of the metal center.
Electronic Tuning: The electronic properties of the donor atoms can be modulated by the substituents. For example, the electron-donating or -withdrawing nature of groups on the benzyl rings can influence the Lewis basicity of the nitrogen atoms and, consequently, the strength of the metal-ligand bond.
Modifications to the ligand structure, even subtle ones, can have a profound impact on the coordination preferences for different metal ions and the resulting complex geometry. The substitution of hydrogen atoms on the amine groups of 1,2-bis(2-aminoethoxy)ethane with benzyl groups is a prime example of such a modification.
The benzyl groups in this compound introduce significant steric bulk around the nitrogen donors. This steric hindrance can prevent the coordination of multiple large ligands to a single metal center and can favor lower coordination numbers. Furthermore, the flexibility of the ethoxyethane backbone allows the ligand to adopt various conformations to accommodate the steric demands of both the benzyl groups and the preferred coordination geometry of the metal ion.
In the case of the more complex tetraphenol ligands derived from the (ethylenedioxy)diethanamine core, the coordination behavior with Group 4 metals (Ti, Zr, Hf) has been studied in detail. For instance, the reaction of H4-OEA-DBP4 with metal alkoxides such as [Ti(OPri)4] or [Zr(OBut)4] leads to the formation of dinuclear complexes of the type [(OR)2M]2(μ-OEA-DBP4). nih.gov In these complexes, the ligand bridges two metal centers. Each metal ion is in a distorted octahedral geometry, coordinated by two phenoxide oxygen atoms, one nitrogen atom, and one ether oxygen atom from the ligand, along with two alkoxide ligands. nih.gov This demonstrates how the modified ligand dictates a specific coordination mode and nuclearity.
Table 1: Coordination Complexes of a Tetraphenol Ligand Derived from a 1,2-Bis(2-aminoethoxy)ethane Analogue
| Complex | Metal Ion | Ligand | Coordination Geometry of Metal | Nuclearity |
|---|---|---|---|---|
| [(OPri)2Ti]2(μ-OEA-DBP4) | Ti(IV) | OEA-DBP4 | Distorted Octahedral | Dinuclear |
| [(ONep)2Ti]2(μ-OEA-DBP4) | Ti(IV) | OEA-DBP4 | Distorted Octahedral | Dinuclear |
| [(OBut)2Ti]2(μ-OEA-DBP4) | Ti(IV) | OEA-DBP4 | Distorted Octahedral | Dinuclear |
| [(OBut)2Zr]2(μ-OEA-DBP4) | Zr(IV) | OEA-DBP4 | Distorted Octahedral | Dinuclear |
| [(OBut)2Hf]2(μ-OEA-DBP4) | Hf(IV) | OEA-DBP4 | Distorted Octahedral | Dinuclear |
| [(ONep)2Ti]2(μ-OEA-DCP4) | Ti(IV) | OEA-DCP4 | Distorted Octahedral | Dinuclear |
Regioisomerism in Coordination Chemistry with Related Ligands
Regioisomerism in coordination chemistry arises when a ligand can bind to a metal center in different orientations. For a symmetrical ligand like this compound, where the two benzylaminoethoxy arms are identical, classical regioisomerism in the coordination of a single ligand to a single metal center is not expected. However, the concept becomes highly relevant when considering unsymmetrically substituted analogues or the formation of polynuclear complexes.
If the two nitrogen atoms of the 1,2-bis(2-aminoethoxy)ethane core are substituted with two different groups, for example, a benzyl group on one nitrogen and a different alkyl or aryl group on the other, the resulting unsymmetrical ligand can lead to regioisomers upon complexation. The specific isomer formed can be influenced by a variety of factors, including the steric bulk of the substituents, the electronic properties of the donor atoms, the nature of the metal ion, and the reaction conditions.
The study of regioisomerism in coordination chemistry is crucial as different regioisomers can exhibit distinct physical and chemical properties, such as catalytic activity, spectroscopic signatures, and solid-state packing. While specific studies on regioisomerism involving unsymmetrically substituted this compound are not prevalent in the literature, the principles can be inferred from related systems. For instance, in the coordination chemistry of other flexible ligands with multiple distinct donor sites, the selective formation of one regioisomer over another is a key aspect of supramolecular design.
In the context of polynuclear complexes, such as the dinuclear complexes formed with the tetraphenol ligands, different bridging modes of the ligand could potentially lead to regioisomers. For example, the relative orientation of the two metal centers with respect to the ligand backbone could differ.
The synthesis of aromatic polyamides from unsymmetrical diamines containing flexible ether linkages highlights the importance of substituent effects on the properties of the resulting materials. researchgate.net Although this is in the field of polymer chemistry, the underlying principles of how molecular asymmetry influences macroscopic properties are transferable to the study of discrete coordination complexes.
Mechanistic Investigations Involving 1,2 Bis 2 Benzylaminoethoxy Ethane and Its Coordination Complexes
Exploration of Reaction Mechanisms in Ligand Transformations
The transformation of a ligand like 1,2-Bis(2-benzylaminoethoxy)ethane, either prior to or during its coordination to a metal center, is a critical aspect of understanding its reactivity. Such transformations can include deprotonation, conformational changes, or even chemical modification of the ligand backbone.
Identification of Key Intermediates
In the study of ligand transformations, the identification of key intermediates is paramount to elucidating the reaction pathway. For a ligand such as this compound, potential intermediates could include mono-deprotonated species or conformers that are more amenable to metal coordination. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry would be instrumental in identifying and characterizing these transient species.
While no specific intermediates for this compound transformations have been reported, studies on similar flexible N2O2 ligands often reveal the stepwise nature of their interaction with metal ions.
Delineation of Transition States and Energetic Profiles
Understanding the energy landscape of a reaction is fundamental to comprehending its kinetics and mechanism. Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For the transformation of this compound, these calculations would provide insight into the feasibility of different reaction pathways.
No experimental or theoretical data on the transition states and energetic profiles for the transformations of this compound are currently available.
Mechanistic Studies of Metal-Catalyzed Reactions Employing this compound-Derived Ligands
The true utility of a ligand is often realized in its application in metal-catalyzed reactions. The ligand's architecture plays a crucial role in determining the catalyst's activity and selectivity.
Catalytic Cycles and Rate-Determining Steps
A catalytic cycle is a stepwise representation of a catalyzed reaction, showing the regeneration of the catalyst at the end of each cycle. For a hypothetical reaction catalyzed by a metal complex of this compound, the cycle would involve steps such as substrate binding, insertion, product formation, and catalyst regeneration. Identifying the rate-determining step (RDS), the slowest step in the cycle, is key to optimizing the catalytic process.
Currently, there are no published catalytic cycles or identified rate-determining steps for reactions specifically employing this compound-derived ligands.
Role of Ligand Architecture in Catalytic Activity and Selectivity
The flexible nature of the ethoxy linkages in this compound, combined with the steric bulk of the benzylamino groups, would significantly influence the geometry of the resulting metal complex. This, in turn, would dictate the accessibility of the metal center to substrates and influence the stereoselectivity of the reaction. Comparative studies with structurally different ligands are essential to delineate these structure-activity relationships.
Supramolecular Chemistry and Molecular Recognition Via 1,2 Bis 2 Benzylaminoethoxy Ethane
Host-Guest Chemistry and Molecular Encapsulation Studies
Binding Studies with Guest Molecules and Ions
The core of molecular recognition lies in the selective binding of a host molecule to a specific guest. For a molecule like 1,2-Bis(2-benzylaminoethoxy)ethane, the potential for binding various guest species, particularly metal ions, is significant. The two nitrogen atoms of the secondary amine groups and the two oxygen atoms of the ether linkages can act as donor atoms for coordination with cations. The flexible nature of the ethoxyethane chain would allow the molecule to adopt a conformation that can encapsulate a guest ion of a suitable size.
However, a comprehensive search of scientific databases yields no specific experimental data, such as association constants or thermodynamic parameters, for the binding of this compound with any guest molecules or ions. Research on analogous open-chain and cyclic ethers, often referred to as podands and crown ethers respectively, has demonstrated that the nature of the donor atoms, the length of the connecting chains, and the presence of terminal groups all play a crucial role in binding selectivity and affinity.
For instance, studies on similar oligoethylene glycol diamines have shown a preference for binding alkali and alkaline earth metal cations. The benzyl (B1604629) groups on the nitrogen atoms in this compound would be expected to introduce steric hindrance that could influence the coordination geometry and, consequently, the selectivity for different ions compared to less bulky N-substituted analogues.
Table 1: Hypothetical Binding Data for this compound with Various Metal Ions
| Guest Ion | Association Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) |
| Li⁺ | Data not available | Data not available |
| Na⁺ | Data not available | Data not available |
| K⁺ | Data not available | Data not available |
| Mg²⁺ | Data not available | Data not available |
| Ca²⁺ | Data not available | Data not available |
| Sr²⁺ | Data not available | Data not available |
| Ba²⁺ | Data not available | Data not available |
This table is for illustrative purposes only and highlights the absence of experimental data.
Future research in this area would require systematic binding studies using techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) titrations to determine the binding constants and thermodynamic profiles for the interaction of this compound with a range of guest ions.
Development of Artificial Receptor Systems
The development of artificial receptors is a direct application of fundamental binding studies. An artificial receptor based on this compound could potentially be designed for various functions, such as ion-selective electrodes, optical sensors (colorimetric or fluorescent), or phase-transfer catalysts. The benzyl groups could be functionalized to incorporate chromophores or fluorophores, which would signal a binding event through a change in their spectroscopic properties.
Despite the theoretical potential, there are no published reports on the design, synthesis, or evaluation of artificial receptor systems based on this compound. The creation of such a system would involve integrating the binding unit (the this compound scaffold) with a signaling unit. The choice of the signaling unit and its point of attachment to the binding scaffold would be critical in determining the sensitivity and selectivity of the resulting receptor.
Table 2: Potential Artificial Receptor Systems Incorporating this compound
| Receptor Type | Potential Guest | Signaling Mechanism | Status |
| Ion-Selective Electrode | Metal Cations | Potentiometric change | Not developed |
| Fluorescent Sensor | Metal Cations | Change in fluorescence intensity/wavelength | Not developed |
| Colorimetric Sensor | Metal Cations | Visible color change | Not developed |
| Phase-Transfer Catalyst | Anions/Cations | Transport across immiscible phases | Not developed |
This table outlines hypothetical applications and underscores the lack of current research.
Theoretical and Computational Studies on 1,2 Bis 2 Benzylaminoethoxy Ethane and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Electronic Structure and Bonding Analysis
For such molecules, DFT calculations, often using functionals like B3LYP with a basis set like 6-311G*, can yield optimized geometries. nih.gov These calculations reveal key bond lengths and angles, offering a picture of the molecule's most stable electronic configuration. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of a Benzylamine (B48309) Derivative Note: This data is illustrative and based on typical values for benzylamine derivatives, not specifically 1,2-Bis(2-benzylaminoethoxy)ethane.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | 4.5 to 5.5 eV |
Conformational Analysis and Conformational Landscapes
The flexibility of the ethoxy-ethane chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding the conformational landscape—the potential energy surface as a function of bond rotations—is crucial for predicting the molecule's shape and how it might interact with other molecules.
Conformational analysis can be performed by systematically rotating key dihedral angles and calculating the corresponding energy at each step, a process known as a potential energy surface (PES) scan. analis.com.my For a molecule like this compound, the critical dihedral angles would be along the C-C and C-O bonds of the flexible linker. The resulting energy profile reveals the most stable (lowest energy) conformers and the energy barriers between them.
Due to the molecule's flexibility, it is expected to have a complex conformational landscape with multiple local energy minima. The global minimum would represent the most probable conformation in the gas phase. In solution, the presence of solvent molecules would influence the conformational preferences, potentially stabilizing more extended or folded forms through intermolecular interactions.
Table 2: Illustrative Conformational Energy Profile for a Flexible Diether Diamine Note: This table presents a hypothetical energy profile to illustrate the concept of a conformational landscape.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| Global Minimum (Extended) | 0.0 | ~180° (anti) |
| Local Minimum (Gauche) | 1.2 | ~60° (gauche) |
| Transition State | 4.5 | ~0° (eclipsed) |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (like water) and track its movements over nanoseconds or even microseconds. This allows for the observation of conformational changes as they occur, providing a more realistic picture of the molecule's behavior in solution. Such simulations can reveal the average distribution of conformers, the lifetime of specific conformations, and how the molecule's flexibility is influenced by its surroundings. These studies are particularly valuable for understanding how flexible molecules like this might bind to a receptor or self-assemble.
Advanced Computational Analyses of Intermolecular Interactions
The way molecules interact with each other is key to understanding their properties in the solid state and in solution. Advanced computational techniques allow for the detailed analysis of these non-covalent interactions.
Hirshfeld Surface and Atom-in-Molecule (AIM) Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. hmdb.ca The Hirshfeld surface is a three-dimensional map of the space around a molecule, colored to show the different types of intermolecular contacts and their relative importance. The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions. nih.gov
For a molecule like this compound, a Hirshfeld analysis of its crystal structure would reveal the nature and extent of hydrogen bonds (N-H...O or N-H...N), van der Waals forces, and π-π stacking interactions between the benzyl (B1604629) rings. Analysis of related structures shows that H···H contacts often make the largest contribution to the crystal packing, followed by contacts involving heteroatoms like oxygen and nitrogen. nih.govresearchgate.net
Table 3: Representative Hirshfeld Surface Contact Percentages for a Benzylamine Derivative Note: This data is illustrative and based on published analyses of similar molecules. researchgate.netnih.gov
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 45-50% |
| C···H/H···C | 20-25% |
| O···H/H···O | 10-15% |
| N···H/H···N | 5-10% |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can quantify the strength and nature of these interactions. For the hydrogen bonds present in a crystal of this compound, QTAIM analysis could determine the electron density and its Laplacian at the BCP, providing a measure of the bond's strength and whether it is primarily electrostatic or has some covalent character.
Electrostatic Potential Mapping
The electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the molecule's reactive sites, with regions of negative potential (typically colored red) indicating areas that are attractive to electrophiles, and regions of positive potential (blue) indicating sites that are attractive to nucleophiles.
For this compound, the ESP map would be expected to show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them likely sites for hydrogen bond acceptance. The hydrogen atoms attached to the nitrogen atoms would exhibit positive potential, marking them as hydrogen bond donors. The benzyl rings would show a more complex potential, with the π-electron system creating a region of negative potential above and below the plane of the ring. These maps are invaluable for predicting how the molecule will interact with other species.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties and elucidating potential reaction pathways of molecules like this compound. These theoretical calculations provide valuable insights that complement experimental data, aiding in structural confirmation and understanding chemical reactivity.
Prediction of Spectroscopic Properties
The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, is a standard application of computational chemistry. By calculating the optimized molecular geometry and the corresponding electronic structure, it is possible to simulate these spectra with a high degree of accuracy.
For a molecule like this compound, DFT calculations would typically involve the following steps:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational (IR) spectra.
NMR Shielding Calculations: To predict the ¹H and ¹³C NMR chemical shifts.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on similar molecules have shown that functionals like B3LYP paired with basis sets such as 6-311+G(2d,p) provide a good balance between computational cost and accuracy for predicting vibrational spectra. For NMR predictions, different functionals might be more suitable.
A hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on DFT calculations, is presented below. The exact values would be obtained from actual computational output.
| Proton | Predicted Chemical Shift (ppm) |
| Benzyl CH₂ | 4.5 - 4.8 |
| Ethoxy CH₂-N | 2.8 - 3.1 |
| Ethoxy CH₂-O | 3.6 - 3.9 |
| Central Ethane CH₂ | 3.5 - 3.8 |
| Aromatic Protons | 7.2 - 7.4 |
| Amine N-H | 1.5 - 2.5 |
Similarly, a predicted IR spectrum would show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching vibrations. A sample of predicted vibrational frequencies is shown in the table below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-O-C Asymmetric Stretch | 1080 - 1150 |
| C-N Stretch | 1020 - 1250 |
Prediction of Reaction Pathways
Theoretical chemistry is also instrumental in mapping out potential reaction pathways. For this compound, this could involve studying its synthesis, degradation, or its interaction with other chemical species. Computational studies can determine the transition state structures and activation energies for various potential reactions.
For example, a computational study on the atmospheric degradation of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), initiated by hydroxyl radicals, revealed that both hydrogen abstraction and ·OH addition pathways are competitive. A similar investigation on this compound could elucidate its environmental fate. Such a study would calculate the energy barriers for the abstraction of hydrogen atoms from the benzyl and ethoxy groups, as well as the addition of radicals to the aromatic rings.
The following table outlines hypothetical reaction pathways and their computationally predicted activation energies for the reaction of this compound with a generic radical (R·).
| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |
| H-abstraction from Benzyl CH₂ | Formation of a benzylic radical | 8 - 12 |
| H-abstraction from Ethoxy CH₂-N | Formation of an alpha-amino radical | 10 - 15 |
| H-abstraction from N-H | Formation of a nitrogen-centered radical | 12 - 18 |
| Radical addition to Aromatic Ring | Formation of a cyclohexadienyl radical intermediate | 5 - 9 |
These predicted values help in understanding which reaction pathways are more likely to occur under specific conditions, guiding further experimental investigations.
Research Applications and Future Directions in Chemical Science
Role in Catalysis and Organic Transformations
The inherent structural properties of 1,2-Bis(2-benzylaminoethoxy)ethane make it an excellent candidate for the development of sophisticated catalytic systems. The presence of nitrogen and oxygen donor atoms allows for the effective chelation of metal ions, forming stable complexes that can catalyze a range of organic transformations.
Development of Novel Catalytic Systems
The flexible backbone of this compound and its derivatives is instrumental in the design of new catalysts. By modifying the core structure, researchers can fine-tune the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.
One significant area of application is in the formation of Schiff base ligands. These ligands, synthesized through the condensation of the diamine functionality of the parent compound (after debenzylation) with aldehydes or ketones, are adept at forming stable complexes with a variety of transition metals. unsri.ac.idjetir.org These metal-Schiff base complexes have demonstrated considerable potential in catalyzing oxidation and hydrogenation reactions. jetir.orgresearchgate.net For instance, copper(II) complexes of Schiff bases derived from diamines have been investigated for their catalytic activity in the oxidation of various organic substrates. jetir.org
The catalytic performance of these systems is often dependent on the nature of the metal center and the specific architecture of the ligand. The diether linkage in this compound provides a level of conformational flexibility that can be advantageous in accommodating the geometric requirements of the transition state in a catalytic cycle.
Stereoselective Catalysis
The creation of chiral catalysts for asymmetric synthesis is a paramount goal in modern chemistry, and this compound serves as a valuable scaffold in this pursuit. The introduction of chirality into the ligand framework is a common strategy to induce enantioselectivity in metal-catalyzed reactions. Chiral 1,2-diamines are widely recognized as crucial components in asymmetric catalysis. nih.gov
While this compound itself is achiral, it can be modified to create chiral ligands. For example, chiral substituents can be introduced on the carbon backbone or on the nitrogen atoms after debenzylation. These chiral ligands can then be complexed with metals such as ruthenium or rhodium to generate catalysts for asymmetric hydrogenation, transfer hydrogenation, and other stereoselective transformations. researchgate.netua.es The stereochemical outcome of these reactions is highly dependent on the precise geometry and electronic properties of the chiral ligand, which underscores the importance of the parent compound as a versatile starting material. researchgate.net
Application as Building Blocks in Advanced Organic Synthesis
The structural framework of this compound makes it an ideal starting material for the construction of more elaborate molecular architectures, including complex polycyclic systems and scaffolds for biologically active molecules.
Synthesis of Complex Polycyclic Systems
The ability of this compound and its derivatives to act as flexible linkers is particularly valuable in the synthesis of macrocyclic and polycyclic compounds. A prime example is its use in the preparation of crown ethers and cryptands. These macrocycles are renowned for their ability to selectively bind metal cations and small organic molecules, a property that stems from the pre-organization of their donor atoms within a defined cavity.
The synthesis of these complex structures often involves the reaction of the diamine derivative of the title compound with dihalides or other bifunctional electrophiles in a cyclization step. researchgate.netbeilstein-journals.org For instance, the reaction of a diamine with an oligoethylene glycol diiodide can yield a cryptand in a one-step process. researchgate.net The flexible diether chain of this compound provides the necessary conformational freedom for the molecule to adopt the required geometry for successful macrocyclization.
| Precursor | Reagent | Resulting Polycyclic System | Reference |
| Oxaalkylenediamine | Diiodide derivative of oligoethylene glycol | Cryptand | researchgate.net |
| Diamine | Ditosylate derivative of oligoethylene glycol | Aliphatic Cryptand | researchgate.net |
| Triol and bis(chloroethyl) ether | Tripodal amine | Cryptand with larger cavity | beilstein-journals.org |
Precursors for Bioactive Molecule Scaffolds
The concept of a "privileged scaffold" is central to medicinal chemistry, where a core molecular structure is repeatedly found in a variety of biologically active compounds. mdpi.com While direct evidence of this compound as a precursor to currently marketed drugs is not prominent, its structural motifs are present in molecules of biological interest. The diamino-diether linkage is a feature that can impart specific physicochemical properties to a molecule, such as improved solubility and the ability to form hydrogen bonds.
The versatility of this compound allows for its incorporation into larger molecular frameworks that could serve as scaffolds for the development of new therapeutic agents. By attaching various pharmacophores to the core structure, a library of compounds can be synthesized and screened for biological activity. The ability to form stable complexes with metal ions also opens up possibilities in the design of metallodrugs or diagnostic agents.
Integration in Functional Materials Development
The unique properties of this compound and its derivatives also lend themselves to the development of novel functional materials. The ability to form macrocycles like crown ethers is particularly relevant in this context.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, including its pore size, shape, and surface chemistry, are directly influenced by the choice of the organic linker.
While direct synthesis of MOFs using this compound as a primary ligand is not prominently reported, its structural features suggest it could be a viable candidate for creating novel frameworks. The two secondary amine nitrogens and the two ether oxygens can act as potential coordination sites for metal centers. The flexible diether linkage allows for conformational adaptability, which can be crucial in the self-assembly process of MOF structures. The bulky benzyl (B1604629) groups could influence the resulting pore environment, potentially creating hydrophobic pockets within the framework. These characteristics could be leveraged to design MOFs with specific adsorption properties.
Components in Coordination Polymers
Coordination polymers are organic-inorganic hybrid materials formed by the self-assembly of metal ions and organic ligands. They encompass a wide range of dimensionalities and structures, from one-dimensional chains to three-dimensional frameworks, including MOFs. The ligand's geometry, flexibility, and the nature of its donor atoms are critical in determining the final architecture and properties of the polymer.
The study of transition metal complexes with ligands structurally related to this compound, such as those containing bis(benzimidazole) or other Schiff base moieties, has shown the formation of stable coordination compounds. isca.memocedes.org For instance, ligands with multiple nitrogen and oxygen donor sites can chelate to metal ions, leading to the formation of discrete complexes or extended polymeric structures. isca.menih.gov Based on these precedents, this compound is expected to act as a tetradentate or bidentate ligand, bridging metal centers to form one-, two-, or three-dimensional coordination polymers. The choice of metal ion and reaction conditions would likely play a significant role in directing the final structure. rsc.org
Table 1: Potential Coordination Modes of this compound in Coordination Polymers
| Coordination Mode | Donor Atoms Involved | Potential Structural Outcome |
| Bidentate (N,N') | The two nitrogen atoms of the amine groups | Formation of a macrocyclic chelate with a single metal center or a linear chain polymer. |
| Bidentate (N,O) | One nitrogen atom and one adjacent ether oxygen atom | Formation of a stable five-membered chelate ring. |
| Tetradentate (N,O,O,N) | Both nitrogen atoms and both ether oxygen atoms | Encapsulation of a metal ion, potentially leading to discrete complexes or highly cross-linked frameworks. |
| Bridging | Coordination of nitrogen atoms to different metal centers | Formation of extended 1D, 2D, or 3D polymeric networks. |
Molecular Design for Specific Recognition in Chemical Systems
The design of molecules capable of recognizing and selectively binding to specific guests (ions or other molecules) is a major goal in supramolecular chemistry. The principles of molecular recognition rely on complementary shapes, sizes, and chemical functionalities between the host and guest molecules.
The structure of this compound incorporates several features that are desirable for a host molecule. The flexible central chain allows the molecule to adopt different conformations to accommodate a guest, while the nitrogen and oxygen atoms can participate in hydrogen bonding or coordination interactions. The aromatic benzyl groups can engage in π-π stacking interactions.
This combination of a flexible backbone and multiple binding sites suggests that this compound could be a building block for designing receptors for specific cations or small organic molecules. By modifying the benzyl groups or the ethylene (B1197577) glycol linker, it would be possible to fine-tune the size and shape of the binding cavity to achieve selectivity for a particular target.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1,2-Bis(2-benzylaminoethoxy)ethane, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of bis-substituted ethane derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1,2-dibromoethane can react with benzylamine derivatives under basic conditions (e.g., sodium carbonate) to form the target compound. Optimizing reaction conditions (e.g., molar ratios, temperature, and solvent polarity) is critical. In related studies, adjusting stoichiometry and using aprotic solvents like DMF improved yields . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the presence of benzylaminoethoxy groups. Peaks near δ 3.5–4.0 ppm (methyleneoxy groups) and δ 7.2–7.4 ppm (aromatic protons) are indicative .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural data, including bond angles and dihedral angles between substituents. For example, analogous ethane derivatives showed dihedral angles of ~41° between aromatic rings .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Store waste in labeled containers for professional disposal, as improper handling of aminoethoxy derivatives may release toxic vapors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in catalytic activity data for this compound in coordination chemistry?
- Methodological Answer : Contradictions in catalytic efficiency may arise from ligand-metal binding variability or solvent effects. Systematic approaches include:
- Kinetic Studies : Vary catalyst concentration while keeping other reactants constant. Plotting log(rate) vs. log[catalyst] can reveal reaction order dependencies .
- Spectroscopic Monitoring : Use UV-Vis or EPR to track metal-ligand interactions in situ.
- Computational Modeling : DFT calculations can predict binding affinities and electronic effects of substituents .
Q. What experimental strategies assess the ligand properties of this compound in transition-metal complexes?
- Methodological Answer :
- Synthesis of Metal Complexes : React the ligand with metal salts (e.g., Cu(NO)) in ethanol/water mixtures. Monitor coordination via color changes or precipitate formation .
- Stability Constants : Use potentiometric titrations to determine logK values for metal-ligand stability.
- Magnetic Susceptibility : Measure paramagnetic behavior to infer coordination geometry (e.g., octahedral vs. square planar) .
Q. How do steric and electronic effects of benzylaminoethoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky benzyl groups may hinder substrate access to metal centers. Compare turnover rates with less sterically hindered analogs (e.g., ethoxy vs. benzylaminoethoxy).
- Electronic Effects : Electron-donating amino groups enhance metal-ligand electron density, potentially increasing catalytic activity. Cyclic voltammetry can quantify redox potentials of metal complexes .
Q. What methodologies evaluate the compound’s efficacy as a flame retardant in polymer composites?
- Methodological Answer :
- Cone Calorimetry : Measure heat release rate (HRR) and total heat release (THR) in composite materials. For example, 1,2-bis(pentabromophenyl)ethane reduced THR by 30% at 5 wt% loading .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and char formation under nitrogen/air atmospheres.
- Synergistic Additives : Combine with nanoclay or metal hydroxides to enhance flame retardancy via layered barrier effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
